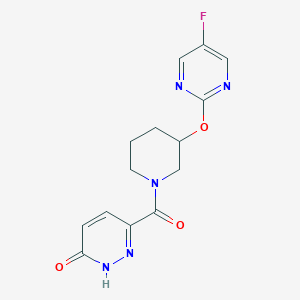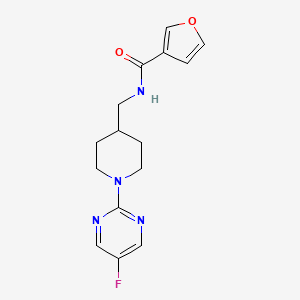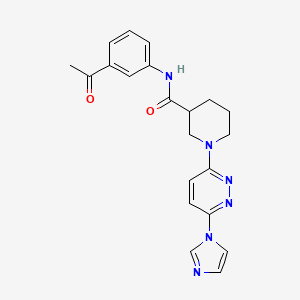
6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one, also known as PF-06282999, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of pyridazinone-based kinase inhibitors and has been developed as a potential therapeutic agent for the treatment of various types of cancer.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one' involves the reaction of 5-fluoropyrimidine-2-carbaldehyde with piperidine-3-carboxylic acid to form 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylic acid. This intermediate is then reacted with 2-chloro-6-(chloromethyl)pyridazine to form the final product.
Starting Materials
5-fluoropyrimidine-2-carbaldehyde, piperidine-3-carboxylic acid, 2-chloro-6-(chloromethyl)pyridazine
Reaction
Step 1: Reaction of 5-fluoropyrimidine-2-carbaldehyde with piperidine-3-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylic acid., Step 2: Reaction of 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylic acid with 2-chloro-6-(chloromethyl)pyridazine in the presence of a base such as triethylamine or potassium carbonate to form the final product, 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one.
Mechanism Of Action
6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a selective inhibitor of Aurora A and B kinases, which are critical regulators of cell division. By inhibiting the activity of these kinases, 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one disrupts the normal progression of the cell cycle, leading to cell death. In addition, 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has been shown to inhibit FLT3, a receptor tyrosine kinase that is commonly overexpressed in leukemia cells.
Biochemical And Physiological Effects
6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is essential for tumor growth and metastasis. In preclinical studies, 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has demonstrated efficacy in both in vitro and in vivo models of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is its selectivity for Aurora A and B kinases, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability. These limitations can make it challenging to achieve therapeutic concentrations in vivo.
Future Directions
There are several potential future directions for research on 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of focus is the optimization of 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one's pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to better understand the mechanism of action of 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one and its potential use in specific types of cancer.
Scientific Research Applications
6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of several kinases, including Aurora A, Aurora B, and FLT3. In preclinical studies, 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has demonstrated potent antiproliferative activity against a variety of cancer cell lines, including acute myeloid leukemia, breast cancer, and non-small cell lung cancer.
properties
IUPAC Name |
3-[3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O3/c15-9-6-16-14(17-7-9)23-10-2-1-5-20(8-10)13(22)11-3-4-12(21)19-18-11/h3-4,6-7,10H,1-2,5,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCPJOFTSNOTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone](/img/structure/B2619129.png)
![3-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2619132.png)


![N-(3,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2619135.png)
![2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2619136.png)
![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2619137.png)
![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2619139.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2619141.png)


